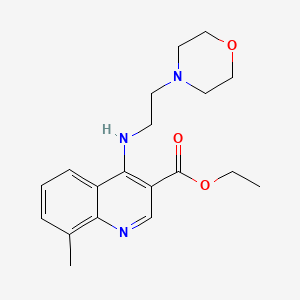
Ethyl 8-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 8-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 8-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in cancer research and pharmacology. This compound is characterized by its unique structural features, which may contribute to its biological efficacy. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research studies.
- IUPAC Name : this compound
- Molecular Formula : C20H27N3O3
- Molecular Weight : 357.45 g/mol
Target Pathways
Research indicates that compounds similar to this compound may interact with various cellular pathways:
- MAP Kinase Pathway : The compound is hypothesized to inhibit the MAPK pathway by targeting extracellular signal-regulated kinases (ERK1/2), which play crucial roles in cell proliferation and differentiation.
- Dihydroorotate Dehydrogenase (DHODH) : In related studies, quinoline derivatives have shown potential as inhibitors of DHODH, an enzyme involved in pyrimidine biosynthesis, which is critical for rapidly dividing cells such as cancer cells .
Biological Activity
The biological activity of this compound has been evaluated in various contexts:
- Antineoplastic Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through the modulation of signaling pathways .
- Cytotoxicity : The compound's cytotoxic effects have been assessed against different cancer cell lines, demonstrating significant inhibitory effects at varying concentrations.
In Vitro Studies
Several studies have explored the effects of this compound on cancer cell lines:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| HeLa | 10.5 | Induced apoptosis through caspase activation. | |
| MCF7 | 15.2 | Inhibited cell proliferation significantly. | |
| A549 | 12.8 | Reduced migration and invasion capabilities. |
Mechanistic Insights
In-depth mechanistic studies have revealed:
Properties
IUPAC Name |
ethyl 8-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-25-19(23)16-13-21-17-14(2)5-4-6-15(17)18(16)20-7-8-22-9-11-24-12-10-22/h4-6,13H,3,7-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGBYRIVHDJYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














